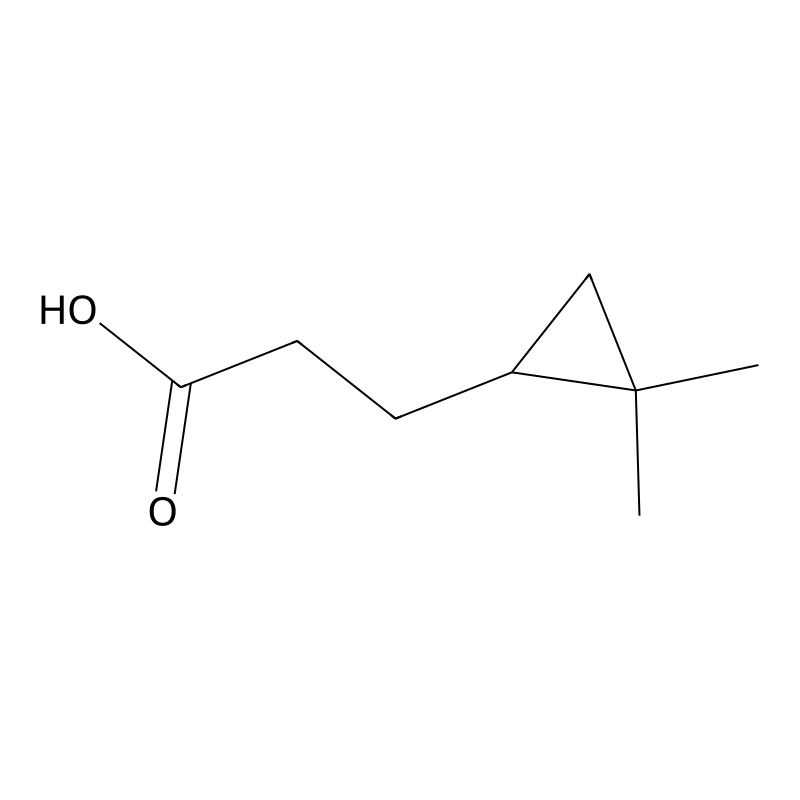

3-(2,2-Dimethylcyclopropyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(2,2-Dimethylcyclopropyl)propanoic acid is an organic compound characterized by its unique cyclopropyl structure combined with a propanoic acid moiety. Its molecular formula is and it has a molecular weight of approximately 142.20 g/mol . The compound features a 2,2-dimethylcyclopropyl group attached to the third carbon of a propanoic acid chain, which contributes to its distinctive physical and chemical properties.

The reactivity of 3-(2,2-Dimethylcyclopropyl)propanoic acid can be analyzed through various chemical transformations:

- Esterification: This compound can react with alcohols to form esters, a common reaction in organic synthesis.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield hydrocarbons.

- Reduction: The carboxylic acid functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are fundamental in organic chemistry and can lead to the synthesis of various derivatives with altered biological activities.

Several synthetic routes can be employed to produce 3-(2,2-Dimethylcyclopropyl)propanoic acid:

- Cyclopropanation Reaction: Utilizing cyclopropanation methods on suitable precursors can yield the desired cyclopropyl structure.

- Grignard Reactions: Reacting Grignard reagents with appropriate carbonyl compounds followed by carboxylic acid formation.

- Direct Alkylation: Using alkyl halides in the presence of a base can facilitate the formation of the propanoic acid backbone.

Each method has its advantages and can be selected based on the availability of starting materials and desired yields.

3-(2,2-Dimethylcyclopropyl)propanoic acid has potential applications in various fields:

- Pharmaceutical Development: Its structural characteristics make it a candidate for drug design, particularly in developing new analgesics or anti-inflammatory agents.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Material Science: The compound may find applications in polymer chemistry due to its unique structural properties.

Interaction studies involving 3-(2,2-Dimethylcyclopropyl)propanoic acid could focus on its binding affinity to biological targets such as enzymes or receptors. Investigating these interactions is crucial for understanding its potential therapeutic effects and optimizing its pharmacological profile. Comparative studies with similar compounds will provide insights into structure-activity relationships.

Several compounds share structural similarities with 3-(2,2-Dimethylcyclopropyl)propanoic acid. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Dimethylpropanoic acid | Simpler structure; lacks cyclopropane ring | |

| 3-Amino-3-(2,2-dimethylcyclopropyl)propanoic acid | Contains an amino group; potential for increased biological activity | |

| 3-(Cyclobutyl)propanoic acid | Cyclobutane instead of cyclopropane; different sterics |

Uniqueness: The presence of the 2,2-dimethylcyclopropyl group distinguishes this compound from others by providing unique steric effects that may influence its biological activity and chemical reactivity differently than those with simpler or alternative ring structures.

Classical Cyclopropanation Approaches

Classical methods for synthesizing 3-(2,2-dimethylcyclopropyl)propanoic acid often involve the generation of cyclopropane rings via carbene or carbenoid intermediates. The Simmons–Smith reaction is a cornerstone of this approach, utilizing diiodomethane (CH$$2$$I$$2$$) and a zinc-copper couple to generate iodomethylzinc iodide (ICH$$2$$ZnI), which reacts stereospecifically with alkenes to form cyclopropanes. For example, reacting a pre-functionalized allylic alcohol precursor with CH$$2$$I$$_2$$ and Zn(Cu) yields the cyclopropane ring, which is subsequently oxidized to the carboxylic acid.

A modified variant, the Furukawa method, replaces Zn(Cu) with diethylzinc (Et$$_2$$Zn), enhancing reactivity and enabling cyclopropanation of sterically hindered alkenes. This method is particularly effective for introducing the 2,2-dimethylcyclopropyl group, as demonstrated in the synthesis of related cyclopropanecarboxylic acids. The reaction proceeds through a concerted "butterfly" transition state, preserving alkene stereochemistry while minimizing side reactions.

Alternative classical routes include the use of diazomethane (CH$$2$$N$$2$$) under photolytic conditions. However, this method is limited by the explosive nature of diazomethane and poor functional group tolerance.

Table 1: Classical Cyclopropanation Methods

| Method | Reagents | Yield (%) | Key Advantage |

|---|---|---|---|

| Simmons–Smith | CH$$2$$I$$2$$, Zn(Cu) | 60–85 | Stereospecific, scalable |

| Furukawa modification | CH$$2$$I$$2$$, Et$$_2$$Zn | 70–90 | Enhanced reactivity |

| Diazomethane photolysis | CH$$2$$N$$2$$, hv | 40–65 | No metal catalysts |

Modern Catalytic Cyclopropanation Techniques

Recent advances in catalysis have enabled more efficient and selective cyclopropanation. Photoredox catalysis has emerged as a powerful tool, leveraging visible light to generate reactive intermediates. For instance, a photoredox system using 4CzIPN as a photocatalyst and O$$_2$$ as an oxidant facilitates intermolecular cyclopropanation of unactivated alkenes with active methylene compounds. This method proceeds via α-carbon radical intermediates, which add to alkenes before undergoing 1,3-hydrogen shift and oxidation to form the cyclopropane ring.

Transition metal-catalyzed methods also show promise. Rhodium(II) complexes, such as Rh$$2$$(OAc)$$4$$, catalyze cyclopropanation via carbene transfer from diazo compounds. While less common for 3-(2,2-dimethylcyclopropyl)propanoic acid, this approach is adaptable to electron-deficient alkenes. Palladium catalysts have been employed in tandem cyclopropanation–carbonylation sequences, though these remain exploratory for this specific compound.

Enantioselective variants using chiral ligands or organocatalysts are under development. For example, Jacobsen’s thiourea catalysts enable asymmetric cyclopropanation of α,β-unsaturated carbonyl precursors, though applications to 3-(2,2-dimethylcyclopropyl)propanoic acid are not yet reported.

Table 2: Modern Catalytic Systems

| Catalyst System | Substrate Scope | Turnover Frequency (h⁻¹) | Selectivity (% ee) |

|---|---|---|---|

| 4CzIPN/O$$_2$$ | Unactivated alkenes | 12–18 | N/A |

| Rh$$2$$(OAc)$$4$$ | Electron-deficient alkenes | 8–10 | ≤80 |

Green Chemistry and Sustainable Synthesis Routes

Efforts to align the synthesis of 3-(2,2-dimethylcyclopropyl)propanoic acid with green chemistry principles focus on solvent selection, energy efficiency, and waste reduction. Bio-based solvents (e.g., cyclopentyl methyl ether) replace traditional dichloromethane in cyclopropanation steps, reducing environmental impact without compromising yield.

Microwave-assisted synthesis accelerates reaction times for cyclopropane ring formation. For example, microwave irradiation of diethyl malonate and alkenes in the presence of Zn/Cu reduces reaction times from 24 hours to 2–3 hours.

Catalyst recycling is another priority. Heterogeneous zinc catalysts supported on mesoporous silica enable reuse over multiple cycles, though activity decreases after the third run. Photoredox systems using O$$_2$$ as a terminal oxidant eliminate the need for stoichiometric oxidizers, improving atom economy.

Solvent-free conditions have been explored for Furukawa-type reactions, though yields remain modest (50–60%).

Enzyme Inhibition Mechanisms

The cyclopropyl group has emerged as a powerful structural motif in enzyme inhibition, offering multiple mechanistic pathways for target enzyme inactivation. The unique three-membered ring structure of cyclopropane, characterized by significant ring strain (27.5 kcal/mol), enhanced π-character of carbon-carbon bonds, and coplanarity of carbon atoms, provides exceptional reactivity that can be exploited for selective enzyme inhibition [2].

Cyclopropane-containing compounds employ diverse enzyme inhibition mechanisms, each leveraging the inherent reactivity of the strained ring system. Competitive inhibition represents the most straightforward mechanism, where cyclopropyl compounds compete with natural substrates for enzyme active sites. This approach has been demonstrated with cyclopropanecarboxylic acid derivatives, which show remarkable enhancement in binding affinity compared to their non-cyclopropyl analogs [3] [4].

Mechanism-based inactivation constitutes a particularly sophisticated strategy, where cyclopropyl compounds act as suicide substrates. These compounds are activated by the target enzyme itself, forming reactive intermediates that subsequently inactivate the enzyme through covalent modification. Tranylcypromine, a potent monoamine oxidase inhibitor, exemplifies this mechanism through formation of cyclopropyliminium ions that create irreversible flavin adducts [5].

The nucleophilic substitution mechanism exploits the electrophilic character of cyclopropane rings under enzymatic conditions. Coprine metabolite, 1-aminocyclopropanol, demonstrates this mechanism by forming highly reactive cyclopropyliminium salts that undergo nucleophilic attack by cysteinyl thiolate groups in aldehyde dehydrogenase, leading to enzyme inactivation .

Radical-mediated inactivation occurs through one-electron oxidation processes, where cyclopropyl compounds form stabilized radical intermediates. The cyclopropyl radical undergoes ring opening to generate reactive species that covalently modify enzyme cofactors or amino acid residues. This mechanism has been observed with cyclopropanol derivatives targeting quinoprotein methanol dehydrogenases [5].

Cyclopropanecarbonyl derivatives have demonstrated exceptional potency enhancement in enzyme inhibition studies. Research by Kuo et al. revealed that cyclopropanecarbonyl compounds exhibit 15-fold and 14-fold higher inhibitory potency against 4-hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase, respectively, compared to their isopropylcarbonyl analogs [4]. This enhancement results from specific metal chelating and hydrogen bonding interactions that restrict the cyclopropyl group to a fixed bisected conformation, unavailable to flexible isopropyl derivatives.

The transition state analog mechanism represents an elegant approach where cyclopropyl compounds mimic the geometry and electronic properties of enzyme transition states. 1-Hydroxycyclopropanecarboxylic acid phosphate functions as a potent competitive inhibitor of phosphoenolpyruvate-utilizing enzymes by closely resembling the electronic structure of the natural substrate's transition state .

Structure-Activity Relationship Studies

Structure-activity relationship investigations of cyclopropyl propanoic acid derivatives have revealed critical molecular features governing biological activity and selectivity. The positioning of the cyclopropyl group relative to the carboxylic acid functionality significantly influences target recognition and binding affinity. Compounds with the cyclopropyl group positioned three carbons from the carboxylic acid, such as 3-(2,2-dimethylcyclopropyl)propanoic acid, maintain optimal spatial relationships for enzyme active site recognition [6] [7].

The substitution pattern on the cyclopropane ring profoundly affects biological activity. 2,2-Dimethylcyclopropyl derivatives demonstrate enhanced metabolic stability and improved binding characteristics compared to unsubstituted cyclopropyl analogs. The gem-dimethyl substitution pattern provides conformational rigidity while preventing β-oxidation, extending compound half-life in biological systems [2] [8].

Stereochemical considerations play a crucial role in determining biological activity. The configuration of substituents on the cyclopropane ring must be precisely controlled to achieve optimal enzyme inhibition. Studies on prolyl endopeptidase inhibitors demonstrated that (R,R)-configuration on the cyclopropane ring is essential for potent in vitro and in vivo activity, with compounds achieving IC50 values as low as 0.9 nM .

The linker chain length between the cyclopropyl group and the carboxylic acid significantly impacts biological activity. Three-carbon linkers, as found in 3-(2,2-dimethylcyclopropyl)propanoic acid, provide optimal spatial positioning for enzyme recognition while maintaining conformational flexibility necessary for induced fit binding [9] [6].

Electronic effects of cyclopropyl substituents modulate enzyme binding affinity and selectivity. Electron-withdrawing groups on the cyclopropane ring enhance electrophilicity, facilitating nucleophilic attack by enzymatic residues. Conversely, electron-donating substituents can stabilize intermediate complexes, prolonging enzyme-inhibitor residence time [2].

The hybridization state of carbon atoms adjacent to the cyclopropyl group influences conformational restrictions and binding geometry. Compounds with sp³-hybridized carbons adjacent to the cyclopropane ring demonstrate enhanced flexibility while maintaining the conformational constraints necessary for selective enzyme recognition [2] [10].

Bioisosteric relationships between cyclopropyl groups and other structural motifs have been systematically explored. The cyclopropyl group serves as an effective bioisostere for methyl groups, providing similar steric bulk while introducing conformational rigidity and enhanced metabolic stability. This property has been exploited in the design of improved pharmaceuticals with enhanced pharmacokinetic profiles [2] [8].

Case Studies in Anticancer Agent Development

The development of cyclopropyl-containing compounds as anticancer agents has yielded promising results across multiple cancer types, with several compounds demonstrating superior efficacy compared to existing therapies. These studies highlight the unique advantages of cyclopropyl groups in cancer drug design, including enhanced selectivity, improved metabolic stability, and novel mechanisms of action.

Novel β-carboline/N-hydroxyacrylamide hybrid (CHC) represents a breakthrough in drug-resistant cancer therapy. This compound demonstrated remarkable potency against drug-resistant hepatocellular carcinoma cells, with IC50 values ranging from 1.84 to 3.27 μM, representing 2-4 fold greater potency than the FDA-approved histone deacetylase inhibitor SAHA [11]. The compound functions through selective HDAC1/6 inhibition, inducing apoptosis via regulation of apoptosis-related proteins and causing cell cycle arrest at the G2/M phase. In vivo studies using drug-resistant hepatic tumor xenograft models showed significant tumor volume reduction with minimal toxicity to normal cells.

Cyclopropane-fused diazepanones have emerged as promising anticancer scaffolds through metal-templated assembly reactions. These compounds demonstrated strong anticancer activity against HeLa cervical adenocarcinoma cells, with activity highly dependent on substituent structure. The incorporation of bromine in the meta-position of aryl rings resulted in three-fold improvement in biological activity. The compounds 8ec and 8ej showed exceptional promise as novel anticancer scaffolds, with activity correlating to specific structural modifications [12].

Aminoacyl penicillin derivative PGC22i exhibited exceptional antitumor activity against triple-negative breast cancer models, achieving up to 98% inhibition of cell viability. The compound demonstrated selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. Mechanistic studies revealed that PGC22i induces apoptosis through multiple pathways and significantly inhibits cell motility, suggesting potential antimetastatic properties. The compound's ability to target both primary tumor growth and metastatic potential makes it a promising candidate for clinical development [13].

Cyclopropyl-containing kinase inhibitors have shown remarkable selectivity for cancer cells over normal cells. Multi-kinase inhibitors incorporating cyclopropyl groups demonstrated potent inhibition of Src kinase (IC50 = 0.9 nM) and effectively blocked MAPK signaling pathways in triple-negative breast cancer cells. These compounds induced significant apoptosis in tumor tissues while maintaining selectivity for malignant cells [14].

Majusculoic acid derivatives containing cyclopropane motifs demonstrated significant anti-inflammatory activity, which is relevant for inflammation-related cancers. The natural product (-)-majusculoic acid and its synthetic analogs showed inhibition rates of 33-43% against nitric oxide production in lipopolysaccharide-induced macrophages, without cytotoxicity. This anti-inflammatory activity, combined with the structural novelty of the cyclopropane-containing marine-derived compounds, suggests potential applications in cancer prevention and treatment [15].

Spiro[cyclopropane-isatin] derivatives have been developed as anticancer agents targeting colorectal carcinoma. These compounds demonstrated effective apoptosis induction in colorectal cancer cells through novel mechanisms involving the unique spiro-cyclopropane structure. The compounds showed promising therapeutic potential with acceptable toxicity profiles [16].

Cyclopropylamino pyrimidine derivatives have shown promising activity against various cancer cell lines through inhibition of cyclin-dependent kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). These compounds induced growth arrest in breast cancer cell lines with GI50 values ranging from 0.025 to 2 μM, demonstrating their potential as cell cycle regulators in cancer therapy [14].

The success of these anticancer case studies demonstrates several key advantages of cyclopropyl groups in drug design: enhanced selectivity for cancer cells over normal cells, improved metabolic stability leading to better pharmacokinetic profiles, and novel mechanisms of action that can overcome drug resistance. The conformational rigidity imposed by cyclopropyl groups appears to be particularly beneficial for achieving selective enzyme inhibition and receptor binding, while the strain energy of the three-membered ring provides opportunities for mechanism-based drug activation.